1-(4-chlorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
The compound 1-(4-chlorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a substituted imidazole derivative characterized by:
- A [(4-methylphenyl)methyl]sulfanyl group at position 2, introducing moderate lipophilicity and steric bulk.
This structural configuration suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonyl and thioether functionalities.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S2/c1-13-2-4-14(5-3-13)12-23-17-19-10-11-20(17)24(21,22)16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBYBBOKJCCGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines in the presence of an acid catalyst.
Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced via sulfonylation reactions using chlorobenzenesulfonyl chloride and a base such as pyridine.
Attachment of the Methylphenylmethylsulfanyl Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-chlorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares substituents and key properties of the target compound with structurally related imidazole derivatives:
Key Observations:
- Electron-withdrawing groups (e.g., sulfonyl, chloro) at position 1 enhance metabolic stability but reduce solubility .
- Substituents at position 2 significantly influence lipophilicity; for example, the target compound’s 4-methylphenyl group offers balanced hydrophobicity compared to dichloro analogs .
Biological Activity
The compound 1-(4-chlorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes a sulfonyl group, which is known for its pharmacological significance. The molecular formula is , and it possesses a molecular weight of approximately 332.82 g/mol. Its structural characteristics contribute to its bioactivity, particularly in enzyme interactions and microbial inhibition.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 332.82 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. It has shown moderate to strong activity against various bacterial strains, particularly Salmonella typhi and Bacillus subtilis. In comparative studies, the compound exhibited an IC50 value that suggests significant potency against these pathogens.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : This enzyme is critical in neurotransmission, and inhibition can provide therapeutic effects in conditions like Alzheimer's disease. The compound demonstrated notable AChE inhibitory activity, with IC50 values indicating strong potential as a treatment option.
- Urease Inhibition : Urease is an enzyme associated with the pathogenesis of certain infections. The compound showed strong inhibitory effects against urease, with some derivatives achieving IC50 values lower than standard reference compounds.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 2.14 - 6.28 | Eserine (21.25) |
| Urease | Significant activity | N/A |
Study 1: Antibacterial Screening
In a study conducted by Aziz-ur-Rehman et al., various derivatives of sulfonamides were synthesized and tested for antibacterial efficacy. The compound showed promising results against Salmonella typhi, with a reported IC50 value of approximately 5 µM, indicating its potential as an effective antibacterial agent .
Study 2: Enzyme Activity Evaluation
Another investigation focused on the enzyme inhibitory properties of the compound. The results indicated that it not only inhibited AChE effectively but also had significant urease inhibition potential. This dual action suggests its applicability in treating both infections and neurological disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
